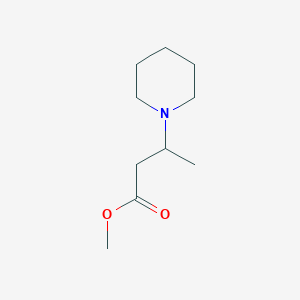

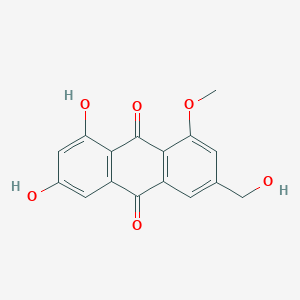

![molecular formula C22H25N3O4S B2929748 N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942004-50-4](/img/structure/B2929748.png)

N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The benzo[d][1,3]dioxole group is a type of aromatic organic compound that is based on the dioxole structure, but where the oxygen atoms are part of a benzene ring .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Modular Synthesis of Tetrahydrobenzo[b]azepines : Tetrahydrobenzo[b]azepines (THBAs) are pivotal in many bioactive compounds. A method for synthesizing THBAs from aryl iodides using palladium/norbornene (Pd/NBE) cooperative catalysis is detailed, demonstrating the synthesis of diverse pharmaceutically relevant THBA derivatives (Xin Liu, Jianchun Wang, Guangbin Dong, 2021).

Characterization and Antimicrobial Evaluation : A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of benzo[d]dioxaphosphole-tetrazol-thiophene carboxamides provides insights into the chemical properties and potential applications in antimicrobial fields (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Benzothiazole-based Antibacterial Agents : The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones reveal their efficacy as novel antibacterial agents. Specific compounds within this series showed promising activity against Staphylococcus aureus and Bacillus subtilis (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Analytical Applications

- Carbonyl Compounds Detection : Research on the use of N-Methyl benzothiazolone hydrazone for identifying and measuring carbonyl compounds via spectrophotometric and colorimetric methods illuminates its application in detecting aldehydes, ketones, and related compounds (M. Paz, O. Blumenfeld, M. Rojkind, et al., 1965).

Photolytic and Catalytic Properties

Photolytic Behavior Studies : An exploration of the photolysis of 3-phenyl-Δ2-oxadiazol-5-one, which results in various reaction products, offers insights into the photolytic behavior of compounds involving benzothiazolyl groups (J. H. Boyer, P. Frints, 1970).

Medical Research

- Serotonin Antagonist and Antiarrhythmic Activities : A study focusing on the synthesis and evaluation of novel thiophene derivatives synthesized from benzo[b]thiophene carboxamide highlights their potential antiarrhythmic, serotonin antagonist, and antianxiety activities (A. Amr, M. Sherif, M. Assy, et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c26-20(14-8-9-16-17(12-14)29-13-28-16)24-22-23-19-15(6-5-7-18(19)30-22)21(27)25-10-3-1-2-4-11-25/h8-9,12,15H,1-7,10-11,13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJARFCAWJBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2929667.png)

![1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane](/img/structure/B2929673.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2929677.png)

![methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2929678.png)

![3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2929680.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)

![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)

![3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2929685.png)